Orexin B (mouse)

描述

Orexin B, also known as hypocretin-2, is a neuropeptide produced in the hypothalamus. It plays a crucial role in regulating various physiological processes, including sleep-wake cycles, feeding behavior, energy homeostasis, and reward-seeking behavior. Orexin B exerts its effects by binding to specific G-protein-coupled receptors, namely orexin receptor type 1 and orexin receptor type 2 .

科学研究应用

Orexin B has diverse applications in scientific research:

Chemistry: Used to study peptide synthesis and structure-activity relationships.

Biology: Investigates its role in regulating physiological processes like sleep, feeding, and energy balance.

Medicine: Explores therapeutic potential in treating sleep disorders, obesity, and neurodegenerative diseases.

Industry: Utilized in the development of drugs targeting orexin receptors for various conditions.

作用机制

Target of Action

Orexin B (mouse) is an endogenous agonist that primarily targets the Orexin receptors . These receptors are of two types: Orexin receptor type 1 (OX1R) and Orexin receptor type 2 (OX2R) . These receptors play a crucial role in various physiological processes, including feeding behavior, sleep-wake rhythm, reward and addiction, and energy balance .

Mode of Action

Orexin B interacts with its targets, the Orexin receptors, by binding and activating them . This interaction leads to the activation of two G-protein–coupled receptors (GPCRs), OX1R and OX2R . The activation of these receptors triggers various downstream signal pathways, thereby exerting a variety of physiological functions .

Biochemical Pathways

The activation of Orexin receptors by Orexin B affects several biochemical pathways. One of the key pathways influenced is the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway is involved in the pathology of various neurological diseases . Furthermore, Orexin B has been reported to reduce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway .

Pharmacokinetics

It is known that the compound is well-tolerated when administered intravenously . The plasma concentrations of Orexin B appear to be proportional to the dose over the studied dose range . The plasma concentrations plateau approximately 3-4 hours after the start of infusion .

Result of Action

The action of Orexin B results in a variety of molecular and cellular effects. It has been reported to promote the growth of dopaminergic neurons . Furthermore, Orexin B has been found to significantly decrease the death of dopaminergic neurons caused by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin . It also alleviates motor symptoms in a Parkinson’s disease mouse model .

Action Environment

The action, efficacy, and stability of Orexin B can be influenced by various environmental factors. It is known that Orexin B is primarily synthesized and secreted by the lateral hypothalamus , suggesting that changes in the hypothalamic environment could potentially influence its action

生化分析

Biochemical Properties

Orexin B exerts its effects by binding and activating two G-protein–coupled receptors (GPCRs), orexin receptor type 1 and type 2 . It has been reported to promote the growth of dopaminergic neurons . Orexin B interacts with various enzymes, proteins, and other biomolecules, and these interactions play a vital role in its function .

Cellular Effects

Orexin B has significant effects on various types of cells and cellular processes. For instance, it has been found to protect dopaminergic neurons from neurotoxicity associated with reduced extracellular signal-regulated kinase phosphorylation . Orexin B also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Orexin B involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Orexin B has been shown to decrease the levels of phosphorylated extracellular signal-regulated kinase in treated cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Orexin B change over time. It has been observed that Orexin B significantly decreases the death of dopaminergic neurons caused by certain neurotoxins . Information on Orexin B’s stability, degradation, and long-term effects on cellular function is still being researched .

Metabolic Pathways

Orexin B is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . The exact metabolic pathways that Orexin B is involved in are still being researched.

Transport and Distribution

Orexin B is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation . The exact mechanisms of Orexin B’s transport and distribution are still being researched.

Subcellular Localization

It is known that Orexin B is produced by neurons in the lateral hypothalamus , but further details about its subcellular localization are still being investigated.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of orexin B involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin support.

Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

Deprotection: Removal of protecting groups from the amino acids.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of orexin B follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

化学反应分析

Types of Reactions: Orexin B undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds to yield free thiol groups.

Substitution: Replacement of specific amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

Oxidation: Formation of stable disulfide-bonded orexin B.

Reduction: Generation of reduced orexin B with free thiol groups.

Substitution: Modified orexin B with altered amino acid sequences.

相似化合物的比较

Orexin A (hypocretin-1): Another neuropeptide with similar functions but different receptor affinities.

Dynorphin: Co-expressed with orexin in the hypothalamus and has opposing effects on neuronal activity.

Uniqueness of Orexin B:

Receptor Affinity: Orexin B has a higher affinity for orexin receptor type 2 compared to orexin receptor type 1.

Physiological Roles: While both orexin A and orexin B regulate sleep-wake cycles, orexin B is more specifically involved in energy homeostasis and feeding behavior

Orexin B’s unique receptor affinity and specific physiological roles make it a valuable target for therapeutic interventions in sleep disorders, obesity, and neurodegenerative diseases.

属性

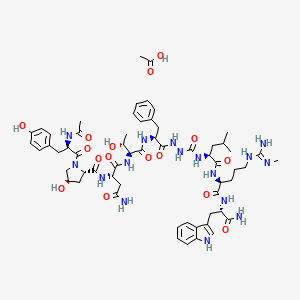

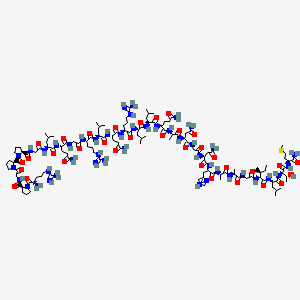

IUPAC Name |

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H215N45O34S/c1-18-65(12)99(120(202)166-82(49-64(10)11)117(199)168-100(69(16)172)121(203)156-72(101(133)183)37-44-206-17)167-97(181)57-144-102(184)66(13)150-103(185)67(14)152-111(193)83(50-70-53-140-59-149-70)165-116(198)85(52-93(132)177)155-95(179)55-146-106(188)84(51-92(131)176)161-104(186)68(15)151-107(189)76(32-35-90(129)174)159-114(196)80(47-62(6)7)164-115(197)81(48-63(8)9)163-109(191)74(27-21-40-143-126(138)139)157-110(192)77(33-36-91(130)175)160-113(195)79(46-61(4)5)162-108(190)73(26-20-39-142-125(136)137)153-94(178)54-145-105(187)75(31-34-89(128)173)158-112(194)78(45-60(2)3)154-96(180)56-147-118(200)87-29-23-43-171(87)123(205)88-30-24-41-169(88)98(182)58-148-119(201)86-28-22-42-170(86)122(204)71(127)25-19-38-141-124(134)135/h53,59-69,71-88,99-100,172H,18-52,54-58,127H2,1-17H3,(H2,128,173)(H2,129,174)(H2,130,175)(H2,131,176)(H2,132,177)(H2,133,183)(H,140,149)(H,144,184)(H,145,187)(H,146,188)(H,147,200)(H,148,201)(H,150,185)(H,151,189)(H,152,193)(H,153,178)(H,154,180)(H,155,179)(H,156,203)(H,157,192)(H,158,194)(H,159,196)(H,160,195)(H,161,186)(H,162,190)(H,163,191)(H,164,197)(H,165,198)(H,166,202)(H,167,181)(H,168,199)(H4,134,135,141)(H4,136,137,142)(H4,138,139,143)/t65-,66-,67-,68-,69+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,99-,100-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVZFBVFVIDDPQ-GWQFQBPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H215N45O34S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2936.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Orexin B (mouse) influence respiratory rate, and what is the significance of the brain region studied?

A1: The research demonstrates that microinjecting Orexin B (mouse) directly into the Kӧlliker-Fuse (KF) nucleus of anesthetized mice results in a temporary decrease in respiratory rate []. This finding is particularly noteworthy because the KF nucleus receives projections from orexinergic neurons in the hypothalamus and connects to brain regions directly involved in respiratory control, such as the rostroventral respiratory group, and phrenic and hypoglossal motor neurons []. This suggests that Orexin B signaling within the KF nucleus could play a role in modulating breathing patterns, potentially linking arousal states with respiratory responses. Further investigation is needed to fully elucidate the mechanisms underlying this effect and its implications for respiratory control in various physiological and pathological conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。